molecular formula C12H13N3OS B2437831 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034518-79-9

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2437831
CAS No.: 2034518-79-9
M. Wt: 247.32
InChI Key: BCFCQGUOBUHGSC-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Introduction of the Pyrimidine Moiety: The pyrimidine group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the pyrimidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.

Scientific Research Applications

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-(pyridin-5-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-methyl-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide lies in its specific combination of the thiophene ring and the pyrimidine moiety, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

4-methyl-N-(2-pyrimidin-5-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-4-11(17-7-9)12(16)15-3-2-10-5-13-8-14-6-10/h4-8H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCQGUOBUHGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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